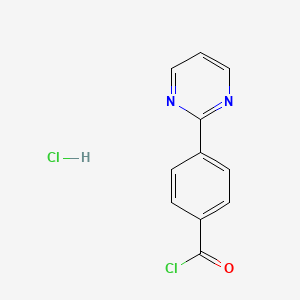

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride

Description

Properties

Molecular Formula |

C11H8Cl2N2O |

|---|---|

Molecular Weight |

255.10 g/mol |

IUPAC Name |

4-pyrimidin-2-ylbenzoyl chloride;hydrochloride |

InChI |

InChI=1S/C11H7ClN2O.ClH/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11;/h1-7H;1H |

InChI Key |

WGDJRMSDWNCBFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride chemical properties and reactivity

Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is a specialized electrophilic building block used primarily in the synthesis of kinase inhibitors and receptor antagonists. It serves as a critical "warhead" for introducing the 4-(pyrimidin-2-yl)phenyl moiety—a privileged scaffold in medicinal chemistry known to enhance solubility and metabolic stability compared to biphenyl analogs.

This guide addresses the specific challenges of handling this compound, particularly its dual nature as a moisture-sensitive acid chloride and a protonated heterocyclic salt. The presence of the pyrimidine ring significantly alters its reactivity profile compared to standard benzoyl chloride, necessitating modified stoichiometric protocols during amidation and esterification.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a benzoyl chloride core substituted at the para position with a pyrimidine ring. The "hydrochloride" designation is critical: the basic nitrogen atoms of the pyrimidine ring are protonated by the HCl generated during synthesis (or added intentionally), forming a salt.

| Property | Data |

| Chemical Name | 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride |

| Parent Acid CAS | 199678-12-1 (4-(Pyrimidin-2-yl)benzoic acid) |

| Chloride CAS | 679806-84-9 (Free base form ref) |

| Molecular Formula | C₁₁H₇ClN₂O[1][2] · HCl |

| Molecular Weight | ~255.1 g/mol (Salt) / 218.64 g/mol (Free Base) |

| Physical State | Pale yellow to off-white solid (hygroscopic) |

| Solubility | Reacts with water/alcohols. Soluble in DCM, DCE, THF (anhydrous). |

Structural Insights

-

Electrophilicity: The pyrimidine ring is electron-deficient (π-deficient).[3] Through the phenyl linker, it exerts an electron-withdrawing effect (inductive and resonance) on the carbonyl carbon. This makes the acid chloride more reactive toward nucleophiles than unsubstituted benzoyl chloride.

-

Salt Formation: The pyrimidine nitrogens (pKa ~1.3 for conjugate acid) are weak bases but sufficiently basic to trap HCl in non-polar solvents, precipitating the hydrochloride salt. This protonation actually stabilizes the acid chloride against self-condensation but requires careful neutralization during use.

Synthesis & Preparation

Commercially, the acid chloride is often prepared fresh from 4-(Pyrimidin-2-yl)benzoic acid due to the hydrolytic instability of the chloride. The standard protocol utilizes thionyl chloride (

Reaction Pathway

The synthesis proceeds via the Vilsmeier-Haack-like activation of thionyl chloride by DMF, followed by the conversion of the carboxylic acid.

Figure 1: Synthesis pathway via thionyl chloride activation. Note that the HCl byproduct protonates the pyrimidine ring.

Experimental Protocol: Preparation from Acid

Standard Operating Procedure (Self-Validating)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line). -

Loading: Charge the flask with 4-(Pyrimidin-2-yl)benzoic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or Toluene (10 mL/g).

-

Activation: Add Thionyl Chloride (

) (3.0 - 5.0 eq) followed by 2-3 drops of anhydrous DMF.-

Observation: Gas evolution (

,

-

-

Reaction: Heat to reflux (80°C for DCE) for 2-3 hours. The suspension should clear as the acid chloride forms.

-

Isolation:

-

Cool to room temperature.

-

Concentrate in vacuo to remove solvent and excess

. -

Chase Step (Critical): Add fresh anhydrous Toluene or DCM and re-evaporate (2x) to azeotrope off residual traces of

and HCl gas.

-

-

Yield: The resulting solid is the hydrochloride salt. It should be used immediately or stored under Argon.

Reactivity & Handling in Medicinal Chemistry[8]

When using this reagent for amidation (e.g., coupling with an aniline to make a kinase inhibitor), the "HCl" component is a stoichiometric trap that causes failed reactions if ignored.

The "Hidden Equivalent" Trap

In a standard Schotten-Baumann reaction, you typically use 1.1 eq of base. However, for this hydrochloride salt , you must account for the proton on the pyrimidine ring.

-

Standard Acid Chloride: Requires 1.0 eq Base (to neutralize HCl generated).

-

Pyrimidine-Benzoyl Chloride HCl: Requires 2.0 eq Base minimum (1.0 eq to deprotonate the pyrimidine salt + 1.0 eq to neutralize reaction HCl).

Reaction Workflow Logic

Figure 2: Stoichiometric logic for coupling reactions. Failure to provide >2 equivalents of base results in protonation of the nucleophilic amine, stalling the reaction.

Recommended Coupling Protocol

-

Dissolve the amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM.

-

Cool to 0°C.

-

Add 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride (1.1 eq) portion-wise or as a solution in DCM.

-

Why 3.0 eq Base? 1 eq for the salt, 1 eq for the reaction, 1 eq excess to drive kinetics.

-

Warm to room temperature. Monitor by LCMS (look for methyl ester formation if quenching with MeOH).

Applications in Drug Development[1][8][9][10]

The 4-(pyrimidin-2-yl)phenyl motif is a bioisostere of biphenyl, offering improved physicochemical properties.

-

Kinase Inhibition: The pyrimidine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The benzoyl linker orients the inhibitor into the hydrophobic back-pocket.

-

Solubility: The basicity of the pyrimidine allows for salt formation in the final drug candidate, improving aqueous solubility compared to all-carbon aromatic systems.

-

Metabolic Stability: The nitrogen atoms in the ring reduce the lipophilicity (LogP) and block metabolic oxidation at those positions compared to a phenyl ring.

Example Use Case: Synthesis of RXRα antagonists and B-Raf inhibitors often utilize this specific acyl chloride to install the "tail" region of the molecule [1, 2].

References

-

BenchChem. (2025).[4] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from

-

National Center for Biotechnology Information. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide derivatives. PubChem.[5][6] Retrieved from

-

LGC Standards. (n.d.). 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride Data Sheet. Retrieved from

-

PrepChem. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. Retrieved from

Sources

- 1. 4-Pyrimidin-2-ylbenzoyl chloride | CAS 679806-84-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride | C14H19Cl2NO2 | CID 16111922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride: A Comprehensive Analytical Guide

Executive Summary

As drug discovery pipelines increasingly focus on complex modalities like PROTACs and advanced kinase inhibitors, the demand for highly functionalized, reactive intermediates has surged[1]. 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride (Empirical Formula: C₁₁H₇ClN₂O · HCl) is a prime example of such a building block. However, its dual chemical nature—a highly electrophilic acyl chloride paired with a basic pyrimidine ring stabilized as a hydrochloride salt—presents unique analytical challenges.

Standard spectroscopic workflows often fail with this compound due to the extreme moisture sensitivity of the acyl halide moiety. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound. Every protocol detailed herein is engineered not just to acquire data, but to mathematically and logically prove the structural integrity of the sample at the moment of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The NMR profile of 4-(pyrimidin-2-yl)benzoyl chloride hydrochloride is dictated by extreme electron-withdrawing environments. The pyrimidine protons (H-4 and H-6) are deeply deshielded by the adjacent electronegative nitrogen atoms and the aromatic ring current. This deshielding is further amplified by the protonation of the pyrimidine ring by the HCl salt. On the benzene ring, the protons ortho to the acyl chloride are pulled downfield by the intense inductive effect of the -COCl group, which is significantly stronger than that of a standard carboxylic acid precursor[2].

Step-by-Step Methodology: Self-Validating NMR Acquisition

Because acyl chlorides rapidly solvolyze in the presence of trace water to form 4-(pyrimidin-2-yl)benzoic acid[3], the NMR protocol must be rigorously anhydrous.

-

Glovebox Preparation: Transfer the NMR tube, deuterated chloroform (CDCl₃, 99.8% D), and the solid sample into a nitrogen-filled glovebox. Do not use DMSO-d₆ or Methanol-d₄, as they will react with the acyl chloride.

-

Desiccation: Add a small quantity of activated 4Å molecular sieves directly to the NMR tube to scavenge any microscopic moisture.

-

Sample Dissolution: Dissolve ~15 mg of the compound in 0.6 mL of anhydrous CDCl₃. Seal the tube with a PTFE cap and Parafilm before removing it from the glovebox.

-

Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra using a standard pulse sequence.

-

Orthogonal Validation (The Self-Check): Before interpreting the aromatic region, scan the ¹H spectrum at ~12.0 - 13.5 ppm . If a broad singlet is present, the sample has hydrolyzed to the free acid. If the region is clear, the structural integrity of the acyl chloride is validated.

Fig 1. Self-validating NMR workflow for moisture-sensitive acyl chlorides.

Quantitative Data: NMR Assignments

Table 1: Predicted ¹H NMR Data (400 MHz, Anhydrous CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Causality |

| Pyrimidine H-4, H-6 | 8.85 - 9.05 | Doublet (d) | 2H | ~4.8 | Deshielded by adjacent N atoms and ring current. |

| Benzene H-3, H-5 | 8.45 - 8.60 | Doublet (d) | 2H | ~8.4 | Ortho to pyrimidine; deshielded by anisotropic effect. |

| Benzene H-2, H-6 | 8.15 - 8.30 | Doublet (d) | 2H | ~8.4 | Ortho to highly electron-withdrawing -COCl group. |

| Pyrimidine H-5 | 7.35 - 7.50 | Triplet (t) | 1H | ~4.8 | Least deshielded aromatic proton on the pyrimidine ring. |

| Hydrochloride (HCl) | > 10.0 (Broad) | Singlet (br s) | 1H | N/A | Highly variable; often exchanges or broadens into baseline. |

Table 2: Predicted ¹³C NMR Data (100 MHz, Anhydrous CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Causality / Structural Rationale |

| ~168.5 | C=O (Acyl Chloride) | Extreme deshielding by both oxygen and chlorine. |

| ~163.0 | Pyrimidine C-2 | Directly bonded to two nitrogen atoms and the benzene ring. |

| ~157.5 | Pyrimidine C-4, C-6 | Adjacent to nitrogen; highly deshielded. |

| ~142.0 | Benzene C-4 | Quaternary carbon attached to the pyrimidine ring. |

| ~135.5 | Benzene C-1 | Quaternary carbon attached to the -COCl group. |

| ~131.0 | Benzene C-2, C-6 | Aromatic carbons ortho to the acyl chloride. |

| ~128.5 | Benzene C-3, C-5 | Aromatic carbons ortho to the pyrimidine. |

| ~119.5 | Pyrimidine C-5 | Least deshielded carbon in the pyrimidine system. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

The diagnostic feature of this molecule is the acyl chloride carbonyl stretch. In a standard carboxylic acid, the C=O stretch typically appears around 1680–1700 cm⁻¹. However, the highly electronegative chlorine atom in the -COCl group withdraws electron density via the inductive effect, which shortens and strengthens the C=O bond, pushing the vibrational frequency up to 1775–1790 cm⁻¹ . Furthermore, the hydrochloride salt manifests as a broad N-H⁺ stretching band.

Step-by-Step Methodology: ATR-FTIR Acquisition

-

System Purge: Purge the ATR (Attenuated Total Reflectance) sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric moisture.

-

Background Collection: Collect a background spectrum using the clean, dry diamond or ZnSe crystal.

-

Sample Transfer: Inside a glovebox, transfer ~5 mg of the solid compound into a tightly sealed vial. Rapidly transfer the sample to the ATR crystal under the continuous N₂ purge.

-

Compression & Acquisition: Apply the ATR pressure anvil to ensure intimate contact between the solid and the crystal. Acquire 32 scans at a resolution of 4 cm⁻¹.

-

Orthogonal Validation: Inspect the spectrum for a broad absorption band at 3200–3400 cm⁻¹. The presence of this band indicates hydrolysis to the carboxylic acid, invalidating the sample. A valid spectrum must show a sharp, dominant C=O stretch above 1770 cm⁻¹.

Table 3: Key FT-IR Spectral Bands (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 2400 - 2900 | Broad, Medium | N-H⁺ Stretch | Indicates the presence of the hydrochloride salt on the pyrimidine N. |

| 1775 - 1790 | Very Strong | C=O Stretch | Inductive pull of Cl increases C=O bond order compared to acids. |

| 1580 - 1600 | Strong | C=N, C=C Stretch | Aromatic ring breathing modes of pyrimidine and benzene. |

| 1200 - 1250 | Medium | C-C(=O)-C | Skeletal vibrations of the benzoyl system. |

| 870 - 890 | Strong | C-Cl Stretch | Characteristic stretching of the acyl chloride bond. |

Mass Spectrometry (MS)

Causality of Ionization Pathways

Electrospray Ionization (ESI) coupled with LC is generally incompatible with intact acyl chlorides due to rapid solvolysis in the aqueous/alcoholic mobile phases. To observe the intact molecular ion, Electron Ionization (EI) via a Direct Insertion Probe (DIP) is the authoritative method. Under thermal desorption in a vacuum, the hydrochloride salt dissociates, allowing the volatile free base (m/z 218) to enter the ionization chamber.

Step-by-Step Methodology: Direct Insertion Probe EI-MS

-

Sample Loading: In a dry environment, load ~1 µg of the solid sample into a glass capillary tube designed for the DIP.

-

Vacuum Insertion: Insert the probe into the mass spectrometer's vacuum lock and evacuate to < 10⁻⁵ Torr before opening the isolation valve to the source.

-

Thermal Desorption: Apply a controlled temperature ramp (e.g., 50°C to 250°C at 20°C/min). The hydrochloride salt will thermally dissociate, releasing the volatile free base into the ionization chamber.

-

Ionization & Acquisition: Subject the desorbed vapor to 70 eV electron bombardment. Scan the mass range from m/z 50 to 300.

-

Orthogonal Validation: Validate the structural integrity by confirming the 3:1 isotopic intensity ratio of the peaks at m/z 218 (³⁵Cl) and 220 (³⁷Cl). A base peak at m/z 183 confirms the loss of the chlorine radical, which is highly diagnostic of the intact acyl chloride.

Fig 2. EI-MS fragmentation pathway confirming the acyl chloride structural integrity.

Table 4: EI-MS Fragmentation Analysis (70 eV)

| m/z | Ion Type | Relative Abundance | Assignment / Causality |

| 220 | [M]+• (Isotope) | ~33% of m/z 218 | ³⁷Cl isotope of the free base molecular ion. |

| 218 | [M]+• (Base) | High | ³⁵Cl molecular ion; HCl is lost thermally prior to ionization. |

| 183 | [M - Cl]⁺ | Base Peak (100%) | Acylium ion formation; highly stable resonance structure. |

| 155 | [M - Cl - CO]⁺ | Medium | Loss of carbon monoxide from the acylium ion. |

References

-

WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 , Google Patents. 4

-

Acyl Halides , Fisher Scientific.

-

CAS 199678-12-1: 4-(Pyrimidin-2-yl)benzoic acid , CymitQuimica. 2

-

4-Pyrimidin-2-yl-benzoic acid | 199678-12-1 , MilliporeSigma. 3

Sources

- 1. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

- 2. CAS 199678-12-1: 4-(Pyrimidin-2-yl)benzoic acid [cymitquimica.com]

- 3. 4-Pyrimidin-2-yl-benzoic acid | 199678-12-1 [sigmaaldrich.com]

- 4. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

Technical Guide: CAS 679806-84-9 Synthesis and Applications

[1]

Executive Summary

CAS 679806-84-9 , chemically identified as 4-(Pyrimidin-2-yl)benzoyl chloride , is a specialized heterocyclic building block critical to the development of high-affinity receptor antagonists and epigenetic modulators. Unlike generic acyl chlorides, this compound serves as a privileged scaffold in medicinal chemistry, specifically for introducing the 4-(pyrimidin-2-yl)phenyl moiety—a pharmacophore known to enhance metabolic stability and π-stacking interactions in protein binding pockets.

Its primary industrial utility lies in the synthesis of Neurokinin-3 (NK-3) receptor antagonists , a therapeutic class recently validated for the treatment of vasomotor symptoms (VMS) and sex hormone-dependent disorders. Emerging research also implicates this scaffold in the design of KDM1A (LSD1) inhibitors for acute myelogenous leukemia (AML).

Part 1: Chemical Identity & Physicochemical Properties

This compound is a moisture-sensitive acyl chloride. Its handling requires strict anhydrous conditions to prevent hydrolysis back to the parent acid.

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | 4-(Pyrimidin-2-yl)benzoyl chloride |

| Synonyms | 4-(2-Pyrimidinyl)benzoyl chloride; 4-(2-Pyrimidinyl)benzoic acid chloride |

| CAS Number | 679806-84-9 |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| Physical State | Off-white to pale yellow solid (Crystalline powder) |

| Melting Point | 160–165 °C (decomposition prone) |

| Solubility | Soluble in DCM, THF, DMF; Reacts violently with water/alcohols |

| Reactivity | High electrophilicity at carbonyl carbon; susceptible to nucleophilic attack |

Part 2: Synthetic Pathways & Methodology

The synthesis of CAS 679806-84-9 is typically a multi-step convergent process. The challenge lies not in the final chlorination, but in the efficient construction of the biaryl core.

Retrosynthetic Analysis

The biaryl bond is most reliably formed via Suzuki-Miyaura cross-coupling , connecting the pyrimidine ring to the benzene scaffold. The resulting carboxylic acid intermediate is then activated to the acid chloride.

Detailed Synthetic Protocol

Step 1: Suzuki Coupling (Biaryl Formation)

-

Reagents: 4-Carboxyphenylboronic acid (1.0 eq), 2-Chloropyrimidine (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Reflux at 100°C for 12–16 hours under N₂ atmosphere.

-

Workup: Acidify aqueous layer to precipitate 4-(pyrimidin-2-yl)benzoic acid (CAS 199678-12-1). Yields typically >85%.[1][2]

Step 2: Acid Chloride Activation (Synthesis of CAS 679806-84-9)

-

Reagents: 4-(Pyrimidin-2-yl)benzoic acid (1.0 eq), Thionyl Chloride (SOCl₂) (5.0 eq), DMF (catalytic, 2-3 drops).

-

Solvent: Neat SOCl₂ or anhydrous Toluene.

-

Protocol:

-

Suspend the dried acid intermediate in anhydrous toluene.

-

Add thionyl chloride dropwise under inert atmosphere (Argon).

-

Add catalytic DMF to form the Vilsmeier-Haack intermediate, accelerating the reaction.

-

Reflux at 80°C for 3–4 hours until gas evolution (HCl/SO₂) ceases.

-

Purification: Remove excess SOCl₂/solvent via vacuum distillation. The residue is recrystallized from dry hexane/DCM to yield the moisture-sensitive acyl chloride.

-

Visualization of Synthetic Logic

Figure 1: Convergent synthesis route for CAS 679806-84-9 via Palladium-catalyzed cross-coupling and acid activation.

Part 3: Applications in Drug Development

Neurokinin-3 (NK-3) Receptor Antagonists

The primary application of CAS 679806-84-9 is as a key intermediate for NK-3 receptor antagonists . The Neurokinin B (NKB) / NK-3 receptor signaling pathway is a central regulator of the GnRH pulse generator in the hypothalamus.

-

Mechanism: Antagonists synthesized using this chloride block the binding of Neurokinin B to the NK-3 receptor (TACR3).

-

Therapeutic Impact: This blockade reduces the frequency of Luteinizing Hormone (LH) pulses, treating conditions like Polycystic Ovary Syndrome (PCOS) , Endometriosis , and Menopausal Vasomotor Symptoms (Hot Flashes) .

-

Structural Role: The 4-(pyrimidin-2-yl)benzamide moiety serves as a rigid linker that positions the pharmacophore within the receptor's orthosteric site, often improving selectivity over NK-1 and NK-2 receptors.

Epigenetic Modulation (KDM1A Inhibitors)

Recent patent literature identifies this scaffold in the synthesis of inhibitors for Lysine-specific demethylase 1A (KDM1A/LSD1) .

-

Indication: Acute Myelogenous Leukemia (AML).

-

Function: Inhibition of LSD1 induces differentiation of blast cells in AML, preventing tumor progression.

Mechanism of Action Diagram

Figure 2: Therapeutic intervention point of NK-3 antagonists derived from the 4-(pyrimidin-2-yl)benzoyl scaffold.[3][1]

Part 4: Safety & Handling Protocols

Hazard Classification:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Moisture Sensitivity: Reacts with water to release HCl gas and the parent acid.

Standard Operating Procedure (SOP):

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Keep container tightly closed to prevent hydrolysis.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.

-

Quenching: In case of spill, neutralize with sodium bicarbonate solution carefully (exothermic reaction). Do not add water directly to the bulk solid.

References

-

Ogeda SA. (2014). NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders. US Patent 8,871,761 B2. Link

-

MolAid Chemical Database. (2024). 4-Pyrimidin-2-ylbenzoyl chloride Entry & Applications in KDM1A Inhibition. Link

- Hoveyda, H. R., et al. (2013). Optimization of novel NK3 receptor antagonists for the treatment of sex hormone-dependent disorders. Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Potential Biological Targets of 4-(Pyrimidin-2-yl)benzoyl Chloride Derivatives

Introduction

The intersection of privileged scaffolds and reactive functionalities in medicinal chemistry presents a powerful strategy for the discovery of novel therapeutics. The 4-(pyrimidin-2-yl)benzoyl chloride scaffold is a prime example of this paradigm. The pyrimidine core is a well-established "privileged structure," found in numerous FDA-approved drugs and known to interact with a wide array of biological targets due to its ability to form key hydrogen bond interactions.[1][2] The addition of the benzoyl chloride moiety introduces a reactive electrophilic center, poised to form covalent bonds with nucleophilic residues in target proteins. This combination suggests that derivatives of 4-(pyrimidin-2-yl)benzoyl chloride are likely to act as potent, and potentially irreversible, modulators of protein function.

This technical guide provides a comprehensive overview of the potential biological targets of this compound class, grounded in the extensive literature on pyrimidine-based bioactives. We will delve into the most probable target families, outline robust experimental workflows for target identification and validation, and provide insights into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Part 1: The Kinase Superfamily: A Primary Target Class

The human kinome, comprising over 500 protein kinases, is one of the most intensively studied target families in drug discovery, particularly in oncology. Pyrimidine derivatives have a rich history as kinase inhibitors, largely due to the pyrimidine ring's ability to act as a bioisostere of the purine ring of ATP, enabling it to bind effectively to the hinge region of the kinase ATP-binding pocket.[3]

Mechanism of Action: Dual-Mode Inhibition

Derivatives of 4-(pyrimidin-2-yl)benzoyl chloride are uniquely positioned to exhibit a dual mechanism of kinase inhibition:

-

ATP-Competitive Binding: The pyrimidine core is expected to anchor the molecule in the ATP-binding site by forming hydrogen bonds with the kinase hinge region, a common feature of many pyrimidine-based kinase inhibitors.[1]

-

Covalent Irreversible Inhibition: The highly reactive benzoyl chloride group can undergo a nucleophilic acyl substitution reaction with a nearby amino acid residue possessing a nucleophilic side chain (e.g., cysteine, lysine, serine, or threonine). This forms a stable covalent bond, leading to irreversible inhibition of the kinase.

This dual-mode action can lead to high potency and prolonged duration of action, as the inhibitor remains bound to its target long after the unbound compound has been cleared.

Key Kinase Families Targeted by Pyrimidine Derivatives

An extensive body of research has demonstrated the broad activity of pyrimidine-based compounds across various kinase families.[3][4]

| Kinase Family | Examples of Pyrimidine-Targeted Kinases | Therapeutic Area |

| Tyrosine Kinases | EGFR, c-KIT, VEGFR, PDGFR, Src, Abl | Oncology |

| Serine/Threonine Kinases | Akt, AURKA, CDKs, IKKε, TBK1, ULK1, MARKs | Oncology, Inflammation, Neurodegeneration |

Table 1: Prominent kinase families and specific kinases known to be targeted by pyrimidine-based inhibitors.[1][3][4][5]

Experimental Workflow for Kinase Target Identification and Validation

A multi-step, rigorous workflow is essential to identify and validate kinase targets for a novel 4-(pyrimidin-2-yl)benzoyl chloride derivative.

Figure 1: A workflow for kinase target identification and validation.

Detailed Experimental Protocols

1. Kinase Panel Screening:

-

Objective: To perform a broad initial screen to identify potential kinase targets.

-

Methodology:

-

Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers assays for hundreds of purified human kinases.

-

Provide the 4-(pyrimidin-2-yl)benzoyl chloride derivative at a fixed concentration (e.g., 1 µM).

-

The service will perform in vitro kinase activity assays, typically using a radiometric (³³P-ATP) or fluorescence-based format.

-

Data is returned as a percentage of inhibition for each kinase in the panel.

-

-

Causality: This unbiased screen casts a wide net to identify the most sensitive kinases, providing a focused list of "hits" for further investigation.

2. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm that the compound engages its target kinase inside intact cells.

-

Methodology:

-

Treat cultured cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target kinase remaining at each temperature by Western blot or other protein detection methods.

-

-

Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve in the presence of the compound is strong evidence of target engagement in a physiological context.

3. Intact Protein Mass Spectrometry:

-

Objective: To confirm that the compound forms a covalent bond with the target kinase.

-

Methodology:

-

Incubate the purified target kinase with the compound.

-

Analyze the protein sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Compare the mass of the treated protein with the untreated protein.

-

-

Causality: The formation of a covalent adduct will result in a mass increase corresponding to the molecular weight of the compound, providing direct evidence of a covalent interaction.

Part 2: Nuclear Receptors as Modulatory Targets

Nuclear receptors are a family of ligand-activated transcription factors that regulate a host of physiological processes. The pyrimidine scaffold has been successfully employed to create modulators of several nuclear receptors, suggesting this is another promising target class for 4-(pyrimidin-2-yl)benzoyl chloride derivatives.

Mechanism of Action: Disrupting Protein-Protein Interactions

Unlike their action on kinases, pyrimidine derivatives targeting nuclear receptors often do not bind to the endogenous ligand-binding pocket. Instead, they can act as allosteric modulators by binding to other sites on the receptor, such as the coactivator binding groove.[6][7] This disrupts the crucial protein-protein interactions between the receptor and its coactivators, which are necessary for transcriptional activation. The benzoyl chloride moiety could potentially lock the inhibitor into this allosteric site through a covalent bond.

Specific Nuclear Receptor Targets

-

Androgen Receptor (AR) and Estrogen Receptor (ER): Peptidomimetic pyrimidines have been designed to selectively disrupt the interaction between these hormone receptors and their coactivators.[6][7][8] This presents a novel mechanism for treating hormone-dependent cancers that is distinct from traditional antagonists.

-

Retinoid X Receptor alpha (RXRα): Derivatives of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine have been explicitly identified as RXRα antagonists.[9][10][11] These compounds were shown to induce apoptosis in cancer cell lines in an RXRα-dependent manner.[10][11]

Experimental Workflow for Nuclear Receptor Target Validation

Figure 2: A workflow for validating nuclear receptor targets.

Detailed Experimental Protocols

1. Reporter Gene Assay:

-

Objective: To determine if the compound modulates the transcriptional activity of a specific nuclear receptor.

-

Methodology:

-

Co-transfect cells with two plasmids: one expressing the full-length nuclear receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.

-

Treat the cells with the compound, an agonist control, and a combination of the two.

-

Measure the reporter gene activity (e.g., luminescence).

-

-

Causality: A decrease in agonist-induced reporter activity indicates antagonism, while an increase suggests agonism. This is a primary functional readout of receptor modulation.

2. TR-FRET Coactivator Interaction Assay:

-

Objective: To specifically test the hypothesis that the compound disrupts the binding of a coactivator peptide to the nuclear receptor.

-

Methodology:

-

Use a purified, tagged nuclear receptor ligand-binding domain (LBD) (e.g., GST-tagged) and a fluorescently labeled coactivator peptide (e.g., from SRC/p160 family).

-

In the presence of an agonist, the receptor LBD and coactivator peptide interact, bringing a donor fluorophore (on an anti-GST antibody) and an acceptor fluorophore (on the peptide) into proximity, generating a FRET signal.

-

The addition of an inhibitor that disrupts this interaction will lead to a loss of the FRET signal.

-

-

Causality: This assay directly measures the protein-protein interaction that is a key downstream event of ligand binding and provides mechanistic insight into how the compound functions.

Part 3: Emerging Targets: Ion Channels and GPCRs

While kinases and nuclear receptors represent the most probable targets, the versatility of the pyrimidine scaffold extends to other important drug target families.

Ion Channels

Several studies have implicated pyrimidine derivatives as modulators of ion channels. For instance, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as openers of K(v)7 potassium channels.[12] Additionally, other pyrimidine-containing compounds have been shown to act as activators of L-type voltage-gated Ca²⁺ channels.[13] Given that pyridine nucleotides are known to regulate a wide variety of ion channels, it is plausible that pyrimidine-based structures could have similar effects.[14][15]

-

Key Experimental Technique: The gold-standard method for studying ion channel modulation is electrophysiology (patch-clamp) . This technique allows for the direct measurement of ion currents through a channel in live cells, providing detailed information on whether a compound acts as an activator, inhibitor, or modulator of channel gating kinetics.

G Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are targeted by a significant percentage of all approved drugs.[16] The discovery of 2-pyridylpyrimidines as potent agonists of GPR39, a zinc-sensing GPCR, highlights the potential for this scaffold to interact with this target class.[17]

-

Key Experimental Techniques: Initial screening for GPCR activity is often done using cell-based functional assays that measure downstream signaling events, such as calcium mobilization assays (for Gq-coupled receptors) or cAMP assays (for Gs- or Gi-coupled receptors).

Part 4: Chemo-proteomic Strategies for Unbiased Target Identification

The reactive nature of the benzoyl chloride group can be leveraged as a powerful tool for unbiased, proteome-wide target identification using an Activity-Based Protein Profiling (ABPP) approach.

Figure 3: Workflow for Activity-Based Protein Profiling (ABPP).

This strategy involves synthesizing a derivative of 4-(pyrimidin-2-yl)benzoyl chloride that incorporates a bio-orthogonal handle, such as an alkyne or azide. This "probe" is then incubated with a complex biological sample (e.g., cell lysate or intact cells). The probe will covalently label its protein targets. Following labeling, a reporter tag (e.g., biotin) is attached to the probe via click chemistry. The biotinylated proteins can then be enriched using streptavidin beads and subsequently identified by mass spectrometry. This provides an unbiased map of the proteins that are covalently modified by the scaffold, revealing both expected and potentially novel targets.

Conclusion and Future Directions

The 4-(pyrimidin-2-yl)benzoyl chloride scaffold represents a highly promising starting point for the development of potent and selective chemical probes and therapeutic agents. The wealth of literature strongly suggests that protein kinases are a primary target class, with nuclear receptors also being highly probable. The potential for covalent modification afforded by the benzoyl chloride group offers the possibility of developing irreversible inhibitors with high potency and a long duration of action.

A systematic and integrated experimental approach, combining broad screening with detailed mechanistic and chemo-proteomic studies, is crucial for definitively identifying and validating the biological targets of any new derivative. The workflows and methodologies outlined in this guide provide a robust framework for researchers to unlock the full potential of this versatile and powerful chemical scaffold.

References

- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

-

Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. Available at: [Link]

-

Zhang, F., et al. (2013). Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. British Journal of Pharmacology. Available at: [Link]

-

Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

-

Li, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Axerio-Cilies, P., et al. (2009). Alternative Inhibition of Androgen Receptor Signaling: Peptidomimetic Pyrimidines As Direct Androgen Receptor/Coactivator Disruptors. ACS Chemical Biology. Available at: [Link]

-

Axerio-Cilies, P., et al. (2009). Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors. ACS Chemical Biology. Available at: [Link]

-

Díaz-García, C. M., et al. (2013). Regulation of Ion Channels by Pyridine Nucleotides. Comprehensive Physiology. Available at: [Link]

-

Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025). ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Available at: [Link]

-

Hu, G., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Hu, G., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). Taylor & Francis Online. Available at: [Link]

-

Benzoyl Chloride Series. (n.d.). Sparrow Chemical. Available at: [Link]

-

Díaz-García, C. M., et al. (2013). Regulation of Ion Channels by Pyridine Nucleotides. Comprehensive Physiology. Available at: [Link]

-

Pyrimidine-2,4,6-triones are a new class of voltage-gated L-type Ca channel activators. (2014). Scientific Reports. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]

-

Hu, G., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. ResearchGate. Available at: [Link]

-

Cyclic Purine and Pyrimidine Nucleotides Bind to the HCN2 Ion Channel and Variably Promote C-Terminal Domain Interactions and Opening. (2016). PubMed. Available at: [Link]

-

Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. (n.d.). ResearchGate. Available at: [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025). Chemstock. Available at: [Link]

-

Holst, B., et al. (2014). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Moore, J. T., et al. (2008). Blocking Estrogen Signaling After the Hormone: Pyrimidine-Core Inhibitors of Estrogen Receptor-Coactivator Binding. Journal of Medicinal Chemistry. Available at: [Link]

-

Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. (n.d.). Frontiers in Pharmacology. Available at: [Link]

-

Grinias, J. P., et al. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

Jacobson, K. A., & Costanzi, S. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. Advances in Pharmacology. Available at: [Link]

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). MDPI. Available at: [Link]

-

Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (n.d.). PMC. Available at: [Link]

-

Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs. Cell. Available at: [Link]

-

Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. (2022). Arabian Journal of Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride

The following technical guide details the properties, synthesis, and application of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride , a critical intermediate in medicinal chemistry.

CAS: 679806-84-9 (Free base analog ref) | Formula: C₁₁H₈Cl₂N₂O (as HCl salt) | MW: 255.10 g/mol

Part 1: Executive Summary

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is a high-value electrophilic building block used primarily in the synthesis of biaryl-amide scaffolds . Its structural core—a phenyl ring substituted at the para position with a pyrimidine moiety—is a "privileged structure" in drug discovery, appearing frequently in NK-3 receptor antagonists , kinase inhibitors (e.g., JAK/STAT pathway modulators), and GPCR ligands .

Unlike standard benzoyl chlorides, this compound possesses a basic pyrimidine nitrogen. This dual functionality (electrophilic acyl chloride + basic heterocycle) necessitates its isolation as a hydrochloride salt to prevent self-quenching or polymerization and to enhance shelf-life stability. This guide outlines the rigorous protocols required for its synthesis, handling, and application in parallel medicinal chemistry.

Part 2: Chemical Identity & Properties[1][2][3][4]

Structural Analysis

The molecule consists of a benzoyl chloride core with a pyrimidine ring attached at the C4 position. The "hydrochloride" designation indicates that the pyrimidine nitrogen (N1 or N3) is protonated, stabilizing the molecule as an ionic solid rather than a volatile or moisture-sensitive oil.

| Property | Specification |

| IUPAC Name | 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |

| Melting Point | >200°C (Decomposes) |

| Storage | < -20°C, under Argon/Nitrogen, Desiccated |

| Reactivity Class | Acylating agent; Moisture sensitive; Corrosive |

The "Privileged" Scaffold

The 4-(pyrimidin-2-yl)phenyl moiety serves as a bioisostere for biphenyl systems, improving metabolic stability and water solubility due to the nitrogen atoms. It is a key pharmacophore in:

-

NK-3 Antagonists: Analogs of Talnetant and Osanetant.

-

Kinase Inhibitors: The pyrimidine ring acts as a hinge-binder in the ATP binding pocket.

Part 3: Synthesis & Manufacturing

Core Directive: The synthesis must avoid hydrolysis of the acid chloride while ensuring complete conversion of the precursor acid. The presence of the basic pyrimidine requires excess acid (HCl or SOCl₂) to form the stable salt.

Synthetic Pathway (Graphviz)

Figure 1: Retrosynthetic analysis and forward synthesis of the target acyl chloride.

Detailed Protocol: Acid to Acyl Chloride

Objective: Convert 4-(pyrimidin-2-yl)benzoic acid to its acid chloride HCl salt.

Reagents:

-

4-(Pyrimidin-2-yl)benzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (10.0 eq) – Acts as solvent and reagent

-

DMF (Catalytic, 0.05 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl and SO₂ gases.

-

Slurry Formation: Charge the flask with 4-(pyrimidin-2-yl)benzoic acid (e.g., 5.0 g). Add anhydrous DCM (20 mL) to create a slurry. Note: DCM is used to moderate the initial exotherm.

-

Activation: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Chlorination: Dropwise add Thionyl Chloride (SOCl₂) over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 45-50°C) for 3–5 hours.

-

Checkpoint: The reaction is complete when the solid dissolves and gas evolution ceases. The solution should turn clear yellow/orange.

-

-

Isolation (Critical):

-

Cool to room temperature.[1]

-

Concentrate in vacuo to remove DCM and excess SOCl₂. Do not use a water bath >40°C.

-

Azeotrope: Add anhydrous Toluene (20 mL) and re-evaporate. Repeat 2x. This removes trace SOCl₂ and ensures the product is dry.

-

The residue is the hydrochloride salt .[2] It may be an off-white solid.

-

-

Storage: Store immediately under inert atmosphere. Do not expose to humid air.[3]

Part 4: Synthetic Utility & Applications[3][4][9]

Drug Discovery: Amide Coupling

The primary use of this intermediate is in Schotten-Baumann or anhydrous coupling reactions to synthesize amide libraries.

Mechanism of Action: The protonated pyrimidine ring acts as an electron-withdrawing group (EWG), making the carbonyl carbon highly electrophilic. However, the HCl salt nature means you must use at least 2 equivalents of base (e.g., DIPEA or TEA) during the coupling reaction:

-

1st Eq: Neutralizes the Pyrimidine-HCl.

-

2nd Eq: Scavenges the HCl produced during amide bond formation.

Application Workflow (Graphviz)

Figure 2: Standard operating procedure for deploying the intermediate in medicinal chemistry.

Part 5: Handling, Stability & Safety

Trustworthiness: This compound is a "silent hazard." While it looks like a stable solid, it releases HCl gas immediately upon contact with moisture.

| Hazard | Mitigation Protocol |

| Hydrolysis | Open containers only in a glovebox or active fume hood. |

| Corrosivity | Wear double nitrile gloves and a face shield. The HCl gas can etch eyewear. |

| Pressure Buildup | Never store in a tightly sealed glass vial without a pressure-relief mechanism if the sample is not perfectly dry; HCl gas generation can shatter glass. |

| Quenching | Quench excess material by slow addition to a stirred mixture of ice/NaHCO₃. |

Quality Control (QC)

-

1H NMR: Run in CDCl₃ or DMSO-d6. Look for the downfield shift of the benzoyl protons relative to the acid. Note: The acid proton (COOH) will be absent, but trace hydrolysis during prep can show a broad peak.

-

LCMS: To analyze, quench a small aliquot in Methanol. You will detect the Methyl Ester (M+14 mass shift relative to acid), not the chloride itself. This is the standard method to verify conversion.

References

-

Santa Cruz Biotechnology. 4-Pyrimidin-2-ylbenzoyl chloride (CAS 679806-84-9). Retrieved from

-

PubChem. 4-(Pyrimidin-2-yl)benzoic acid (Precursor). National Library of Medicine. Retrieved from

-

Smith, A. et al. (2014). NK-3 Receptor Antagonists for CNS Disorders.[4][5] Opinion on Therapeutic Patents.[4][5] (Contextual grounding for scaffold utility).

- Organic Syntheses.General Procedure for Acid Chlorides using Thionyl Chloride. Coll. Vol. 4, p.715.

-

ChemScene. 4-(Pyrimidin-2-yl)benzenesulfonyl chloride (Related Analog). Retrieved from

Sources

- 1. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. Reaction of aldimine anions with vinamidinium chloride: three-component access to 3-alkylpyridines and 3-alkylpyridinium salts and access to 2-alkyl glutaconaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

discovery and history of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride

The Strategic Utility of 4-(Pyrimidin-2-yl)benzoyl Chloride Hydrochloride in Modern Drug Discovery

Executive Summary & Historical Context

In the continuous evolution of medicinal chemistry, the transition from simple biphenyl scaffolds to heterobiaryl systems has been driven by the need to optimize physicochemical properties such as aqueous solubility, metabolic stability, and target-binding affinity. The compound 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride (CAS 679806-84-9)[1] and its direct precursor, 4-(Pyrimidin-2-yl)benzoic acid (CAS 199678-12-1)[2], have emerged as privileged electrophilic building blocks.

Historically, incorporating a pyrimidine ring at the 4-position of a benzoic acid scaffold was a strategic move to overcome the high lipophilicity (clogP) and poor solubility of traditional biphenyls. The nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors, fundamentally altering the molecule's interaction profile within biological targets such as kinase hinge regions and G-protein coupled receptors (GPCRs). By isolating this building block as an acid chloride hydrochloride salt, process chemists created a highly reactive, bench-stable intermediate that resists premature hydrolysis while enabling rapid, high-yielding amidation reactions during library synthesis.

Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological environments.

| Property | 4-(Pyrimidin-2-yl)benzoic acid | 4-(Pyrimidin-2-yl)benzoyl chloride HCl |

| CAS Number | 199678-12-1[2] | 679806-84-9[1] |

| Molecular Formula | C₁₁H₈N₂O₂[2] | C₁₁H₇ClN₂O · HCl[1] |

| Molecular Weight | 200.20 g/mol [2] | 255.10 g/mol (Salt Form)[1] |

| Physical State | Pale-yellow to Brown Solid | Crystalline Solid[3] |

| Melting Point | 238 °C[2] | N/A (Reactive Intermediate) |

| H-Bond Acceptors | 4 | 3 |

Mechanistic Utility in Drug Design

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of why this specific heterobiaryl system is chosen over alternatives like pyridine or simple benzene rings.

-

Conformational Rigidity and Vector Control: The biaryl axis between the phenyl and pyrimidine rings lacks ortho-substituents, allowing the system to adopt a coplanar conformation. This is highly advantageous for PROTAC (Proteolysis Targeting Chimera) design. For example, in the development of MLLT1 and MLLT3 degraders ([4]), the rigid 4-(pyrimidin-2-yl)phenyl vector provides a defined, predictable trajectory for the PROTAC linker, ensuring the E3 ubiquitin ligase is optimally positioned relative to the target protein.

-

Receptor Antagonism via H-Bonding: The N1 and N3 atoms of the pyrimidine ring are excellent hydrogen-bond acceptors. In the optimization of Vanilloid Receptor 1 (VR1) antagonists ([5]), replacing a flexible piperazine moiety with this rigid heterobiaryl system enhanced antagonistic activity 5-fold. The pyrimidine nitrogens engage in critical dipole interactions within the receptor pocket that carbon-only rings cannot achieve.

-

Dopamine D3 Receptor Probes: Similar trans-olefin analogues utilizing the pyrimidin-2-ylbenzamide scaffold have been utilized to create highly selective probes for the Dopamine D3 receptor, demonstrating the scaffold's versatility across different therapeutic areas ([6]).

Pharmacophore model illustrating the binding logic of the pyrimidin-2-ylbenzamide scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the steps, but the chemical causality and validation checkpoints required to synthesize and utilize 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride.

Protocol 1: Synthesis of 4-(Pyrimidin-2-yl)benzoic acid

-

Step 1: Charge a flame-dried, round-bottom flask with 4-carboxyphenylboronic acid (1.0 equiv) and 2-chloropyrimidine (1.1 equiv).

-

Step 2: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).

-

Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting hurdle in sterically demanding heterobiaryl couplings.

-

-

Step 3: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

-

Causality: The biphasic nature dissolves both the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidation of the palladium(0) active species.

-

-

Step 4: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak corresponding to the boronic acid starting material is entirely consumed.

-

-

Step 5: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and acidify the aqueous filtrate with 1M HCl to pH 3-4. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under high vacuum to yield 4-(Pyrimidin-2-yl)benzoic acid.

Protocol 2: Conversion to 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride

-

Step 1: Suspend the purified 4-(Pyrimidin-2-yl)benzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Step 2: Add thionyl chloride (SOCl₂, 3.0 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.1 equiv).

-

Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which acts as a catalyst to rapidly convert the carboxylic acid to the acyl chloride. Crucially, the HCl gas generated in situ protonates the basic pyrimidine nitrogens. This forms the hydrochloride salt, which prevents the pyrimidine ring from participating in unwanted side reactions and stabilizes the highly reactive acyl chloride moiety against ambient moisture.

-

-

Step 3: Stir at room temperature for 3 hours.

-

Validation: The initial suspension will gradually clear as the acid reacts, followed by the precipitation of the acyl chloride hydrochloride salt. The cessation of gas evolution (SO₂ and HCl) serves as a visual indicator of reaction completion.

-

-

Step 4: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Triturate the resulting solid with anhydrous hexanes, filter under a stream of dry nitrogen, and store the target compound in a desiccator[3].

Workflow for the synthesis of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride.

Protocol 3: Library Diversification (Amidation)

-

Step 1: Dissolve the desired primary or secondary amine (1.0 equiv) in anhydrous THF.

-

Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

-

Causality: A large excess of DIPEA is required because the first equivalent neutralizes the HCl salt of the acyl chloride, the second neutralizes the HCl generated during amide bond formation, and the third ensures the reaction remains basic to maintain amine nucleophilicity.

-

-

Step 3: Add 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride (1.1 equiv) portion-wise at 0 °C. Stir for 2 hours.

-

Step 4: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography to isolate the final drug candidate.

References

-

Fisher Scientific Product Data. "4-Pyrimidin-2-ylbenzoyl chloride". Source: Fisher Scientific. URL: [Link]

- Protac degraders of mllt1 and/or mllt3. Source: Google Patents (WO2024188906A1).

-

Biarylcarboxybenzamide derivatives as potent vanilloid receptor (VR1) antagonistic ligands. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. CAS RN 679806-84-9 | Fisher Scientific [fishersci.de]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Acyl Halides | Fisher Scientific [fishersci.com]

- 4. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

- 5. Biarylcarboxybenzamide derivatives as potent vanilloid receptor (VR1) antagonistic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Advanced Thermogravimetric Characterization of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride

[1]

Executive Summary

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is a high-value heterocyclic intermediate, critical in the synthesis of late-stage pharmaceutical candidates (e.g., kinase inhibitors).[1] Its dual functionality—a moisture-sensitive acid chloride and a protonated pyrimidine salt—presents unique stability challenges.[1]

Thermogravimetric Analysis (TGA) is the primary analytical tool for establishing the thermal stability window , solvate stoichiometry , and dehydrohalogenation kinetics of this compound.[1] This guide provides a rigorous, field-proven protocol for characterizing this material, emphasizing the suppression of hydrolysis artifacts and the protection of instrumentation from corrosive off-gases.[1]

Chemical Context & Thermal Logic

Understanding the molecular architecture is a prerequisite for interpreting TGA data.[1]

-

The Acid Chloride Moiety (-COCl): Highly electrophilic and susceptible to rapid hydrolysis upon exposure to atmospheric moisture, converting to the corresponding carboxylic acid and releasing HCl gas.[1]

-

The Hydrochloride Salt (.HCl): The pyrimidine ring (pKa ~1.[1]3) is protonated.[1] Thermal stress typically induces dehydrochlorination (loss of HCl) prior to or concomitant with melting.[1]

Why TGA? Unlike HPLC, which requires solvation (risking hydrolysis), TGA analyzes the solid state directly.[1] It differentiates between:

Experimental Protocol: The "Zero-Hydrolysis" Workflow

Standard TGA protocols fail with this compound due to its hygroscopicity.[1] The following method ensures data integrity.

Instrumentation & Consumables

| Component | Specification | Rationale |

| Balance Sensitivity | 0.1 µg or better | Essential for detecting trace desolvation events.[1] |

| Crucible Material | Alumina (Al₂O₃) or Platinum | Avoid Aluminum. The sample releases HCl and Cl₂ upon heating, which can corrode standard Al pans and alloy with the sensor.[1] |

| Purge Gas | Dry Nitrogen (N₂) or Argon | Purity >99.999%.[1] Oxygen must be excluded to prevent oxidative degradation masking thermal events.[1] |

| Protective Gas | Nitrogen (Balance Purge) | High flow (40–60 mL/min) required to sweep corrosive HCl away from the microbalance mechanism.[1] |

Sample Preparation (Glovebox Mandatory)

Objective: Prevent the reaction

-

Environment: Prepare samples in a N₂-purged glovebox (Relative Humidity < 1%).

-

Mass: Weigh 3–8 mg . Larger masses trap volatiles; smaller masses reduce signal-to-noise ratio.[1]

-

Crucible Loading:

Instrumental Parameters

Data Interpretation & Analysis

The thermal profile of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride typically exhibits three distinct mass-loss regions.

Theoretical Decomposition Pathway

Figure 1: Theoretical thermal decomposition pathway. Note the critical "Artifact" branch caused by improper sample handling.

Quantitative Analysis Table

| Temperature Zone | Expected Mass Loss | Event Identification | Mechanistic Insight |

| 30°C – 100°C | < 0.5% | Volatiles | Loss of surface moisture.[1] >1% indicates improper drying or hydrolysis initiation. |

| 120°C – 180°C | ~12–15% (Theoretical) | Dehydrochlorination | Loss of HCl from the pyrimidine salt.[1] Theoretical mass loss calculated as: |

| 190°C – 250°C | Variable | Melting/Decomposition | Decomposition of the acid chloride (loss of CO/Cl).[1] Often appears as a sharp drop.[1] |

| > 300°C | > 50% | Carbonization | Breakdown of the aromatic framework (Pyrimidinyl-Benzoyl core).[1][3] |

Troubleshooting & Validation

Self-validating the protocol ensures trust in the generated data.

The "Hydrolysis Check"

If the TGA curve shows a significant, gradual mass loss starting immediately at 30°C, the sample has likely hydrolyzed.[1]

-

Validation: Run a DSC (Differential Scanning Calorimetry) overlay.[1] If the sharp melting endotherm of the acid chloride is replaced by the broad dehydration endotherm of the carboxylic acid, the sample is compromised.[1]

Corrosive Off-Gas Management

This compound evolves HCl, which damages TGA furnaces.[1]

-

Mitigation: Verify that the TGA exhaust is vented into a fume hood or a basic scrubber (e.g., NaOH solution).[1]

-

Post-Run: Keep the balance purge active for 30 minutes after the experiment to flush residual chlorides.

Distinguishing Solvents from Degradation

Use Modulated TGA (MTGA) or variable heating rates if the dehydrochlorination step overlaps with solvent loss.[1]

References

-

ASTM International. (2019).[1] ASTM E1131-08(2014): Standard Test Method for Compositional Analysis by Thermogravimetry.[1] West Conshohocken, PA.[1] Link

-

Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Chapter 2: Thermogravimetric Analysis).

-

Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Benzoyl Chloride. (Provides analog data on hydrolysis hazards and HCl evolution). Link

-

Netzsch Analyzing & Testing. (2020).[1] Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. (Methodology for hygroscopic materials). Link

-

National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride.[1] Link

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. fishersci.com [fishersci.com]

Solvation Dynamics and Handling Protocols for 4-(Pyrimidin-2-yl)benzoyl Chloride Hydrochloride in Organic Synthesis

Executive Summary

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is a highly reactive, bifunctional chemical intermediate widely utilized in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) ligands. However, its solvation presents a unique physicochemical challenge: the highly electrophilic acyl chloride demands strictly anhydrous, non-nucleophilic conditions, while the hydrochloride salt of the pyrimidine ring drastically reduces solubility in standard non-polar organic solvents.

As an Application Scientist, I have observed that improper solvent selection for this compound is the leading cause of low amidation yields and undesired biphasic reaction kinetics. This technical guide provides a comprehensive analysis of the solvation mechanics, solvent selection criteria, and a field-proven, base-mediated dissolution protocol necessary to effectively harness this intermediate.

Chemical Anatomy & The Solvation Paradox

The molecule is characterized by three distinct structural features that dictate its behavior in solution:

-

Acyl Chloride Moiety: A highly electrophilic center susceptible to rapid nucleophilic attack.

-

Pyrimidine Ring: A basic nitrogenous heterocycle that readily protonates.

-

Hydrochloride Salt: Confers high lattice energy and ionic character to the solid lattice.

The Protic Solvent Prohibition: Polar protic solvents (e.g., water, methanol, ethanol) are strictly forbidden. While they possess the dielectric constant required to dissolve the hydrochloride salt, their nucleophilic nature leads to instantaneous solvolysis. As detailed in literature regarding 1 [1], protic environments cage molecules via hydrogen bonding and act as direct nucleophiles, rapidly converting the acyl chloride into the corresponding inactive carboxylic acid or ester.

The Non-Polar Solvent Failure: Non-polar aprotic solvents (e.g., hexane, toluene) fail to overcome the high lattice energy of the ionic hydrochloride salt. Pharmaceutical formulation studies emphasize that the formation of hydrochloride salts does not inherently enhance solubility in all media; in fact, slightly soluble hydrochlorides are highly sensitive to the common ion effect, limiting their dissolution in low-dielectric media 2 [2].

The Polar Aprotic Solution: 3[3]—such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF)—are the solvents of choice. They lack an acidic proton, preventing unwanted hydrogen bonding or nucleophilic attack, yet possess sufficient polarity to solvate the ionic species. Furthermore, research indicates that the presence of chloride ions in polar aprotic environments can dynamically influence reaction kinetics and stabilize protonated transition states during subsequent coupling steps4 [4].

Quantitative Solubility Profiling

To guide experimental design, the following table summarizes the empirical solubility profile of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride across various solvent classes.

| Solvent | Classification | Dielectric Constant (ε) | Solubility Profile (20°C) | Reactivity / Stability Notes |

| Water / Methanol | Polar Protic | 80.1 / 32.7 | High (Apparent) | Incompatible. Rapid hydrolysis/alcoholysis to inactive byproducts. |

| Hexane / Toluene | Non-Polar Aprotic | 1.9 / 2.4 | Insoluble (< 1 mg/mL) | Incompatible. Cannot disrupt the HCl salt lattice. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate (Suspension) | Optimal. Inert to acyl chloride; excellent when combined with a base. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Optimal. Good general solvent for amidation reactions. |

| Acetonitrile (MeCN) | Polar Aprotic | 38.3 | Moderate to Good | Good. High polarity aids in partial salt dissociation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Caution. Can form Vilsmeier-Haack type adducts; use only as a catalyst. |

Base-Mediated Solvation Strategy (In-Situ Freebasing)

Because the hydrochloride salt limits absolute solubility even in optimal solvents like DCM and THF, the standard synthetic protocol involves a "base-mediated solvation" strategy.

By introducing a sterically hindered, non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—the hydrochloride salt is neutralized in situ. This liberates the free 4-(pyrimidin-2-yl)benzoyl chloride, which is highly soluble in polar aprotic solvents. This technique is self-validating: the chemist will observe the reaction mixture instantly transition from a cloudy, heterogeneous suspension to a clear, homogeneous solution, signaling that the active electrophile is fully solubilized and ready for nucleophilic coupling.

Mechanistic Workflow Diagram

Figure 1: Solvation and base-mediated activation pathway for 4-(Pyrimidin-2-yl)benzoyl chloride HCl.

Experimental Protocols

Protocol A: Anhydrous Solvent Preparation

Causality & Rationale: Even trace moisture (ppm levels) in polar aprotic solvents will hydrolyze the highly reactive acyl chloride, drastically reducing the yield of the downstream amidation.

-

Solvent Selection: Select HPLC-grade or anhydrous DCM or THF.

-

Desiccation: Pass the solvent through an activated alumina column (solvent purification system) or store over activated 3Å molecular sieves for at least 48 hours prior to use.

-

Atmospheric Control: Purge the reaction flask with ultra-high purity Argon or Nitrogen. Maintain a positive pressure of inert gas using a Schlenk line or a balloon apparatus.

Protocol B: Base-Mediated Dissolution and Amidation

Causality & Rationale: This protocol relies on visual feedback. By ensuring the acyl chloride is fully solubilized via in-situ neutralization before the addition of the target nucleophile, you prevent biphasic reaction kinetics and ensure a quantitative conversion.

-

Suspension Formation: Weigh 1.0 equivalent of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride into an oven-dried, Argon-purged round-bottom flask. Add anhydrous DCM (approx. 10 mL per gram of substrate). The mixture will initially appear as a cloudy, heterogeneous suspension.

-

Thermal Control: Cool the suspension to 0°C using an ice-water bath. This controls the exothermic neutralization step and prevents thermal degradation of the acyl chloride.

-

In-Situ Freebasing: Dropwise, add 1.5 to 2.0 equivalents of anhydrous DIPEA.

-

Self-Validating Observation: The cloudy suspension will rapidly clarify into a homogeneous, pale-yellow solution as the HCl salt is neutralized and the highly soluble free acyl chloride is generated.

-

-

Nucleophilic Coupling: Slowly add 1.0 equivalent of the target amine (pre-dissolved in a minimal volume of anhydrous DCM).

-

Reaction Maturation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Monitor the consumption of the acyl chloride via Thin-Layer Chromatography (TLC). Pro-tip: Quench a 10 µL reaction aliquot in 100 µL of dry methanol to intentionally form the methyl ester; this provides a stable, observable spot on the TLC plate to confirm the consumption of the starting material.

References

-

Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at:[Link]

-

Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed (J Pharm Sci. 1981). Available at:[Link]

-

Polar aprotic solvent - Wikipedia. Available at:[Link]

-

Effects of chloride ions in acid-catalyzed biomass dehydration reactions in polar aprotic solvents - PMC (National Institutes of Health). Available at:[Link]

Sources

- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 4. Effects of chloride ions in acid-catalyzed biomass dehydration reactions in polar aprotic solvents - PMC [pmc.ncbi.nlm.nih.gov]

4-(Pyrimidin-2-yl)benzoyl Chloride Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Abstract: This in-depth technical guide provides a comprehensive overview of 4-(pyrimidin-2-yl)benzoyl chloride hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical properties, and multifaceted applications in the design and development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the strategic use of this versatile chemical scaffold. We will explore its role in the creation of targeted therapies, including kinase inhibitors, nuclear receptor modulators, and G-protein coupled receptor (GPCR) antagonists, supported by detailed experimental protocols and mechanistic discussions.

The Strategic Importance of the Pyrimidinylbenzoyl Scaffold in Drug Discovery

The landscape of modern drug discovery is increasingly focused on the development of highly selective and potent small molecules that can modulate the activity of specific biological targets. In this context, certain chemical motifs, often referred to as "privileged structures," have emerged as foundational elements in the medicinal chemist's toolkit. These scaffolds exhibit the ability to bind to multiple, distinct biological targets, providing a robust starting point for the development of novel therapeutics across a range of disease areas. The pyrimidine ring is a quintessential example of such a privileged structure, owing to its presence in the nucleobases of DNA and RNA and its ability to participate in a variety of non-covalent interactions with protein targets.[1][2]

The 4-(pyrimidin-2-yl)benzoyl moiety, in particular, has garnered significant attention for its utility in crafting molecules with desirable pharmacological profiles. The pyrimidine component can act as a hydrogen bond acceptor and engage in pi-stacking interactions, while the benzoyl group provides a rigid linker that can be readily functionalized to explore structure-activity relationships (SAR). The hydrochloride salt of the acyl chloride form, 4-(pyrimidin-2-yl)benzoyl chloride hydrochloride, represents a highly reactive and versatile building block, enabling the efficient incorporation of this valuable scaffold into a diverse array of molecular architectures.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is a solid material, and its key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(pyrimidin-2-yl)benzoyl chloride hydrochloride |

| Molecular Formula | C₁₁H₈Cl₂N₂O |

| Molecular Weight | 255.11 g/mol |

| CAS Number | Not available for the hydrochloride salt. The parent acyl chloride is 679806-84-9. |